Zinc Borohydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

B2H8Zn |

|---|---|

Molecular Weight |

95.1 g/mol |

IUPAC Name |

zinc;boranuide |

InChI |

InChI=1S/2BH4.Zn/h2*1H4;/q2*-1;+2 |

InChI Key |

PTJGRTOJBSRNJP-UHFFFAOYSA-N |

SMILES |

[BH4-].[BH4-].[Zn+2] |

Canonical SMILES |

[BH4-].[BH4-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of zinc borohydride from zinc chloride and sodium borohydride

An in-depth guide on the synthesis of zinc borohydride (B1222165) from zinc chloride and sodium borohydride, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of prevalent synthetic methodologies, detailed experimental protocols, and key characterization data.

Introduction

Zinc borohydride, Zn(BH₄)₂, is a versatile and selective reducing agent with significant applications in organic synthesis. Its utility stems from the Lewis acidic nature of the zinc cation, which modulates the reactivity of the borohydride anion, enabling chemoselective reductions of various functional groups. This guide details the two primary methods for synthesizing this compound from the readily available precursors, zinc chloride (ZnCl₂) and sodium borohydride (NaBH₄): a solvent-based approach and a mechanochemical route.

Synthetic Methodologies

The reaction between zinc chloride and sodium borohydride proceeds via a double displacement reaction to yield this compound and sodium chloride as a byproduct.

Solvent-Based Synthesis

The solvent-based synthesis is a widely employed method that typically utilizes an ethereal solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the reaction. In this heterogeneous reaction, the insoluble sodium borohydride reacts with the dissolved zinc chloride. The resulting this compound remains in solution while the sodium chloride byproduct precipitates.[1][2]

Mechanochemical Synthesis

Mechanochemical synthesis, or ball milling, offers a solvent-free, environmentally friendly alternative.[3] This high-energy milling process induces a solid-state reaction between zinc chloride and sodium borohydride, yielding a mixture of this compound and sodium chloride.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via solvent-based and mechanochemical methods.

Table 1: Solvent-Based Synthesis of this compound

| Parameter | Value | Reference |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Reactant Ratio (ZnCl₂:NaBH₄) | 1 : 2.1 | [2][5] |

| Reaction Time | 72 hours | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Yield | Quantitative formation of Zn(BH₄)₂ in solution | [5] |

| Product Form | Solution in THF or solid mixture with NaCl after solvent evaporation | [2][5] |

Table 2: Mechanochemical Synthesis of this compound

| Parameter | Value | Reference |

| Reactant Ratio (ZnCl₂:NaBH₄) | Stoichiometric (1:2) | [4] |

| Milling Time | 30 minutes | [4] |

| Atmosphere | Argon | [4] |

| Yield | Quantitative formation | [4] |

| Product Form | Solid mixture with NaCl | [3][4] |

Experimental Protocols

Detailed Protocol for Solvent-Based Synthesis in THF

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Cannula or syringe for liquid transfer

Procedure:

-

Under an inert atmosphere, charge a dry round-bottom flask with anhydrous zinc chloride (1.0 equivalent).

-

Add sodium borohydride (2.1 equivalents) to the flask.

-

Add anhydrous THF via a cannula or syringe to achieve a desired concentration (e.g., 0.16 M based on ZnCl₂).[2]

-

Stir the resulting suspension vigorously at room temperature for 72 hours.[1][2]

-

After the reaction is complete, cease stirring and allow the white precipitate of sodium chloride to settle.

-

The clear supernatant solution of this compound in THF can be carefully transferred to another dry, inerted flask via a cannula for immediate use. The concentration of the solution can be determined by hydrolyzing an aliquot with acid and measuring the volume of hydrogen gas evolved.[5]

-

Alternatively, the solvent can be evaporated under reduced pressure to obtain this compound as a solid mixture with sodium chloride.[2]

Detailed Protocol for Mechanochemical Synthesis

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Planetary ball mill

-

Hardened steel or tungsten carbide milling vials and balls

-

Inert atmosphere glovebox

Procedure:

-

Inside an argon-filled glovebox, charge a milling vial with anhydrous zinc chloride (1.0 equivalent) and sodium borohydride (2.0 equivalents).

-

Add the milling balls to the vial. The ball-to-powder mass ratio can influence the reaction efficiency.

-

Seal the vial tightly and transfer it to the planetary ball mill.

-

Mill the mixture at a moderate to high speed for 30 minutes.[4]

-

After milling, return the vial to the glovebox before opening.

-

The resulting fine white powder is a mixture of this compound and sodium chloride and can be used directly for subsequent applications.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflows for the synthesis of this compound.

References

A Comprehensive Technical Guide to Zinc Borohydride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc borohydride (B1222165), Zn(BH₄)₂, is a versatile and selective reducing agent with significant applications in organic synthesis. Its unique reactivity profile, stemming from the Lewis acidity of the zinc cation, allows for a high degree of chemoselectivity, regioselectivity, and diastereoselectivity in the reduction of various functional groups. This guide provides an in-depth overview of the physical and chemical properties of zinc borohydride, detailed experimental protocols for its synthesis and use, and visualizations of its structure and reaction pathways.

Physical Properties of this compound

This compound is typically prepared and used in situ as a solution in ethereal solvents, though it can be isolated as a solid.[1][2] Its physical properties are not as extensively documented as more common reducing agents due to its reactivity and sensitivity to moisture.

Table 1: Physical Characteristics of this compound

| Property | Value |

| Molecular Formula | B₂H₈Zn[3] |

| Molecular Weight | 95.07 g/mol [3] |

| Appearance | Solid[3] |

| Melting Point | ~85 °C (decomposes)[4] |

| Boiling Point | N/A |

| Density | N/A[3] |

| Solubility | Soluble in aprotic solvents like Tetrahydrofuran (THF), Diethyl ether (Et₂O), and Dimethoxyethane (DME).[1][5] |

Chemical Properties and Reactivity

This compound is a moderately stable compound in ethereal solutions but is sensitive to moisture.[1] Its ether solutions are considered neutral, making it suitable for reactions involving base-sensitive functional groups.[1] The key to its unique reactivity lies in the coordination ability of the Zn²⁺ ion, which enhances selectivity in hydride transfer reactions.[1][5]

Key Chemical Properties:

-

Reducing Agent: It is a powerful and selective reducing agent, with a reducing ability comparable to lithium aluminum hydride in some cases.[1][2]

-

Chemoselectivity: this compound exhibits excellent chemoselectivity. It can selectively reduce aldehydes in the presence of ketones.[6] It also shows selectivity for the reduction of saturated ketones over α,β-unsaturated ketones.[6][7]

-

Regioselectivity: It is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones, yielding the corresponding allylic alcohols.[6][8]

-

Diastereoselectivity: For substrates with chelating groups, such as β-hydroxy ketones, this compound can achieve high diastereoselectivity.[6][9]

-

Stability: While moderately stable in ethereal solutions, it is sensitive to moisture and should be handled under an inert atmosphere.[1] It can be stabilized by supporting it on polymers like polyvinylpyridine.[10]

-

Decomposition: Upon heating, it decomposes, releasing diborane (B8814927) (B₂H₆) and hydrogen gas.[4][11]

Experimental Protocols

Synthesis of this compound Solution in THF

This protocol describes the in-situ preparation of a this compound solution, a common practice for its use in organic synthesis.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous zinc chloride.[8]

-

Add sodium borohydride to the flask. The typical molar ratio of NaBH₄ to ZnCl₂ is approximately 2.1:1.[8]

-

Under a nitrogen atmosphere, add anhydrous THF via a cannula or syringe.[8]

-

The mixture is stirred vigorously at room temperature. Reaction times can be lengthy, up to 72 hours, to ensure complete reaction, as it is a heterogeneous reaction.[5][12]

-

The resulting mixture contains a solution of this compound in THF and a precipitate of sodium chloride.[12] The clear supernatant liquid is then carefully decanted or cannulated for use in subsequent reactions.[12]

General Procedure for the Reduction of a Carbonyl Compound

This protocol outlines a general method for the reduction of an aldehyde or ketone using a prepared solution of this compound.

Materials:

-

Carbonyl compound (aldehyde or ketone)

-

Solution of this compound in THF

-

Anhydrous THF

-

Distilled water

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the carbonyl compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the solution of this compound (typically 0.5-1.0 molar equivalents) to the solution of the carbonyl compound.[5]

-

Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion of the reaction, quench the reaction by the careful addition of distilled water.[8]

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).[8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[8]

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.[8]

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[8]

Visualizations

Chemical Structure of this compound

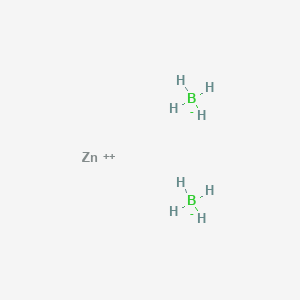

Caption: Structure of this compound, Zn(BH₄)₂.

Workflow for the Synthesis of this compound Solution

References

- 1. This compound | 17611-70-0 [chemicalbook.com]

- 2. This compound CAS#: 17611-70-0 [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 6. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sciencemadness Discussion Board - Preparation of Zn(BH4) - Powered by XMB 1.9.11 [sciencemadness.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of Zinc Borohydride (B1222165)

This technical guide provides a comprehensive overview of the molecular structure and bonding of zinc borohydride (Zn(BH₄)₂). It details the compound's structural complexities, the nature of its chemical bonds, and the experimental methodologies used for its synthesis and characterization.

Molecular Structure

This compound is a compound of significant interest, particularly for its potential in hydrogen storage and as a selective reducing agent in organic synthesis.[1][2][3][4][5] Its molecular structure is not straightforward and has been the subject of numerous theoretical and experimental investigations. The structure of Zn(BH₄)₂ is known to be complex, with several low-energy polymorphs predicted.[6][7] Unlike the simple ionic borohydrides of alkali metals, this compound exhibits more complex coordination, resembling the structures of borohydrides with less electropositive metals like magnesium.[8]

Crystalline Phases and Polymorphism

The precise crystal structure of pure this compound under standard conditions has been a topic of extensive research, with computational studies playing a key role in identifying potential stable phases. Density Functional Theory (DFT) calculations have predicted several low-energy crystalline structures.[7]

-

Orthorhombic (Pmc2₁): One DFT study identified an orthorhombic structure with the space group Pmc2₁ as a stable phase.[1]

-

Tetragonal (I4₁22): A systematic study using the minima-hopping method proposed a tetragonal structure belonging to the I4₁22 space group as the most stable phase at low temperatures.[7]

-

Other Predicted Structures: Other low-energy structures, including a tetragonal I4m2 and an orthorhombic F222 phase, have also been proposed to be energetically close to the ground state.[7]

This variety of predicted structures suggests that the energy landscape of crystalline Zn(BH₄)₂ is complex, and the experimentally observed phase may depend on the specific synthesis and handling conditions.

Coordination and Molecular Geometry

In its various predicted structures, the zinc cation (Zn²⁺) is coordinated by multiple borohydride anions ([BH₄]⁻). The coordination is typically not a simple ionic interaction. The borohydride group, a tetrahedral anion, can coordinate to the metal center in different ways, acting as a monodentate, bidentate, or tridentate ligand through one, two, or three bridging hydrogen atoms, respectively. In many metal borohydrides, these anions act as bridging ligands between metal centers, leading to polymeric structures.[6][8] For instance, in beryllium borohydride, helical polymeric chains are formed with bridging borohydride groups.[8]

Stabilized Adducts

Due to its thermal instability, this compound is often stabilized through complexation with ligands.[2] These adducts have been successfully synthesized and structurally characterized.

-

Ammonia Adduct (Zn(BH₄)₂·2NH₃): This complex has been synthesized and its structure determined. It crystallizes in a monoclinic system with the space group P2₁.[9][10] In this structure, the zinc atom is coordinated with two BH₄ groups and two NH₃ groups.[10]

-

Ethylenediamine (B42938) Adducts (Zn(en)ₙ(BH₄)₂): Crystalline adducts with ethylenediamine (en), where n=3 or 4, have also been formed.[2][11] These complexes enhance the thermal stability of this compound.[2]

Bonding in this compound

The bonding in this compound is a mix of ionic and covalent character. The Zn²⁺ cation is considered a soft Lewis acid, which influences its interaction with the hydride ligands of the borohydride group.[12]

-

Zn-[BH₄] Interaction: Analysis of the electronic structure indicates a less polar bond between the zinc atom and the hydrogen atoms of the borohydride group compared to the highly polar bonds in alkali metal borohydrides.[1] This suggests a degree of covalent character in the Zn-H interaction. The better coordination ability of Zn²⁺ compared to ions like Li⁺ or Ca²⁺ is key to its selectivity in chemical reactions.[5][12]

-

Internal [BH₄]⁻ Bonding: Within the borohydride anion, the boron-hydrogen bonds are strong and covalent.[1] Spectroscopic analysis using FT-IR shows characteristic stretching bands for terminal B-H bonds and bridging B-H bonds, confirming the complex coordination environment.[13]

Quantitative Structural Data

The following tables summarize the crystallographic data obtained from theoretical and experimental studies.

Table 1: Predicted Crystal Structures for Pure Zn(BH₄)₂

| Property | Orthorhombic Phase[1] | Tetragonal Phase[7] |

| Space Group | Pmc2₁ | I4₁22 |

| Crystal System | Orthorhombic | Tetragonal |

| Lattice Parameter a | 4.118 Å | N/A |

| Lattice Parameter b | 4.864 Å | N/A |

| Lattice Parameter c | 7.916 Å | N/A |

| Note | Determined via DFT calculations. | Proposed as the most stable phase at low temperatures via DFT. |

Table 2: Experimental Crystal Structure for Zn(BH₄)₂·2NH₃ Adduct[9][10]

| Property | Value |

| Formula | Zn(BH₄)₂·2NH₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Lattice Parameter a | 6.392(4) Å |

| Lattice Parameter b | 8.417(6) Å |

| Lattice Parameter c | 6.388(4) Å |

| Angle β | 92.407(4)° |

| Unit Cell Volume | 343.38(39) ų |

Table 3: Selected Interatomic Bond Distances for Zn(BH₄)₂·2NH₃ (from DFT)[9]

| Bond | Distance (Å) |

| Zn - N17 | 2.078 |

| Zn - N18 | 2.078 |

| Zn - B15 | 2.281 |

| Zn - B16 | 2.286 |

| B - H (avg) | ~1.22 |

Experimental Protocols

Synthesis of this compound Solution in THF (Wet Chemistry)[14]

This protocol describes the in situ preparation of this compound in a tetrahydrofuran (B95107) (THF) solution, a common method for its use as a reducing agent.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add freshly fused anhydrous ZnCl₂ (1.0 equivalent).

-

Addition of Reagents: Add solid NaBH₄ (2.1 equivalents) to the flask.

-

Solvent Addition: Under a continuous nitrogen flow, add anhydrous THF via a cannula or syringe.

-

Reaction: Stir the resulting suspension at room temperature. The reaction is heterogeneous as ZnCl₂ is largely insoluble in THF, and a long reaction time (e.g., 72 hours) may be required for completion.[1][14]

-

Product Isolation: Once the reaction is complete, cease stirring and allow the white precipitate of sodium chloride (NaCl) to settle.

-

Solution Transfer: The clear supernatant, which is a solution of Zn(BH₄)₂ in THF, can be carefully transferred to another dry, nitrogen-flushed vessel via a cannula for immediate use or storage.

Mechanochemical Synthesis[13]

This solvent-free method provides a rapid route to solid this compound.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

Procedure:

-

Inert Atmosphere: The entire procedure must be carried out in an inert atmosphere (e.g., inside an argon-filled glovebox).

-

Milling: Place stoichiometric amounts of NaBH₄ and ZnCl₂ into a hardened steel milling vial with steel balls.

-

Reaction: Mill the mixture using a high-energy ball mill. The quantitative formation of Zn(BH₄)₂ can be achieved in as little as 30 minutes.

-

Product: The resulting product is a solid mixture of Zn(BH₄)₂ and the byproduct NaCl.

Structural Characterization: Powder X-ray Diffraction (PXD)

PXD is a primary technique for determining the crystalline structure of materials like this compound.

Methodology:

-

Sample Preparation: Due to the air and moisture sensitivity of Zn(BH₄)₂, the sample must be prepared in an inert atmosphere. The fine powder is typically loaded into a thin-walled glass or polymer capillary, which is then hermetically sealed.

-

Data Collection: The sealed capillary is mounted on a diffractometer. For highly reactive or beam-sensitive materials, synchrotron radiation is often used due to its high flux and brilliance, which allows for rapid data collection.[9][11]

-

Measurement: A monochromatic X-ray beam is directed at the sample. The diffraction pattern (intensity vs. 2θ angle) is recorded as the sample is rotated or the detector is scanned.

-

Data Analysis: The resulting diffraction pattern is analyzed. The peak positions are used to determine the unit cell parameters, and the peak intensities are used to solve and refine the crystal structure (i.e., determine space group and atomic positions) using software based on methods like Rietveld refinement.

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of this compound.

Caption: Workflow for the wet chemical synthesis of this compound in THF.

Caption: Logical workflow for the structural analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 4. This compound | 17611-70-0 [chemicalbook.com]

- 5. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 6. Metal Borohydrides beyond Groups I and II: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pure.au.dk [pure.au.dk]

- 12. designer-drug.com [designer-drug.com]

- 13. researchgate.net [researchgate.net]

- 14. Sciencemadness Discussion Board - Preparation of Zn(BH4) - Powered by XMB 1.9.11 [sciencemadness.org]

The Advent and Evolution of a Versatile Reagent: A Technical Guide to Zinc Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc borohydride (B1222165), Zn(BH₄)₂, has carved a significant niche in the landscape of chemical synthesis as a remarkably versatile and selective reducing agent. Its discovery and subsequent development have provided chemists with a powerful tool for a myriad of transformations, from the simple reduction of carbonyl compounds to complex diastereoselective syntheses. This technical guide delves into the discovery, historical development, and key applications of zinc borohydride, providing detailed experimental protocols and a summary of its performance.

Discovery and Historical Development

The story of this compound is intrinsically linked to the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown on metal borohydrides in the 1940s.[1][2] Their wartime research on volatile uranium compounds led to the discovery of sodium borohydride (NaBH₄) in 1942, a discovery that was not declassified until 1953.[1][3] This seminal work opened the door to the exploration of other metal borohydrides.

While a single, definitive publication marking the "first synthesis" of this compound is not readily apparent, its preparation was a logical extension of this broader investigation into modifying the reactivity of the borohydride anion by pairing it with different metal cations. Early methods involved the reaction of zinc chloride with lithium borohydride or sodium borohydride in ethereal solvents.[4]

The true value of this compound as a unique reagent began to be systematically unveiled in the latter half of the 20th century. Key milestones in its development as a reagent of choice include:

-

Early Explorations (1970s-1980s): Researchers began to recognize the distinct reactivity of this compound compared to other borohydrides like NaBH₄ and LiBH₄. A notable 1979 paper by Mikheeva et al. detailed the synthesis and properties of this compound and its derivatives.[5] In 1984, Oishi and Nakata published a significant account in Accounts of Chemical Research highlighting the utility of this compound in achieving high diastereoselectivity in the reduction of chelating substrates, such as β-hydroxy ketones.[6] This work was instrumental in establishing the concept of chelation-controlled reductions with this reagent.

-

The Rise of a Selective Reagent (1990s): The 1990s saw a surge in the application of this compound in organic synthesis. A highly influential 1993 review by Ranu in Synlett showcased its potential as a reducing agent with high potential, capable of remarkable chemo- and regioselectivity.[7][8] This review highlighted its ability to selectively reduce aldehydes over ketones, saturated ketones over enones, and perform 1,2-reductions of α,β-unsaturated carbonyl compounds.[7] A comprehensive review by Narasimhan and Balakumar in Aldrichimica Acta in 1998 further solidified its status as a valuable synthetic tool, detailing its preparation and diverse applications.[6][9][10]

-

Modern Applications and Mechanistic Understanding (2000s-Present): In recent years, research has continued to expand the scope of this compound's applications, including its use in combination with other reagents and supports to fine-tune its reactivity.[8] Mechanistic studies have further elucidated the role of the zinc cation in coordinating to substrates, leading to the observed selectivities.[11] The development of solvent-free preparation methods, such as ball-milling of zinc chloride and sodium borohydride, has also made its synthesis more environmentally friendly.[12][13]

Data Presentation: A Quantitative Overview of this compound Reductions

The following tables summarize the performance of this compound in various key transformations, providing a comparative overview of its efficiency.

Table 1: Chemoselective Reduction of Aldehydes over Ketones

| Aldehyde Substrate | Ketone Substrate | Molar Ratio (Substrate:Zn(BH₄)₂) | Solvent | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) | Reference |

| Benzaldehyde | Acetophenone | 1:1:0.5 | CH₃CN | 5 | 100 | 0 | [8] |

| 4-Cl-Benzaldehyde | 4-Cl-Acetophenone | 1:1:0.5 | CH₃CN | 5 | 100 | 0 | [8] |

| Cyclohexanecarboxaldehyde | Cyclohexanone | 1:1:0.5 | CH₃CN | 10 | >95 | <5 | [7] |

Table 2: Regioselective 1,2-Reduction of α,β-Unsaturated Carbonyl Compounds

| Substrate | Product | Molar Ratio (Substrate:Zn(BH₄)₂) | Solvent | Time (min) | Yield (%) | Reference |

| Cinnamaldehyde | Cinnamyl alcohol | 1:0.5 | CH₃CN | 5 | 97 | [8] |

| Benzylideneacetone | 4-Phenyl-3-buten-2-ol | 1:1 | CH₃CN | 60 | 95 | [8] |

| Chalcone | 1,3-Diphenyl-2-propen-1-ol | 1:1 | CH₃CN | 45 | 97 | [8] |

| Citral | Geraniol/Nerol | 1:0.5 | THF | 8 | 97 |

Table 3: Diastereoselective Reduction of β-Hydroxy Ketones

| Substrate | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Solvent | Yield (%) | Reference |

| 1-Hydroxy-2-methyl-3-pentanone | syn-2-Methyl-1,3-pentanediol | >99:1 | THF | 95 | [14] |

| 3-Hydroxy-4-phenyl-2-butanone | syn-4-Phenyl-2,3-butanediol | 98:2 | Et₂O | 92 | [6] |

| 2-(Hydroxyacetyl)cyclohexanone | syn-2-(1,2-Dihydroxyethyl)cyclohexanol | 95:5 | THF | 88 | [15] |

Experimental Protocols

Preparation of a Standardized Solution of this compound in Tetrahydrofuran (THF)

This protocol is adapted from the procedure described by Narasimhan and Balakumar.[9]

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of dry nitrogen.

-

After cooling to room temperature, anhydrous ZnCl₂ (13.63 g, 0.1 mol) is added to the flask.

-

Anhydrous THF (150 mL) is added to the flask via a cannula, and the mixture is stirred to dissolve the ZnCl₂.

-

A suspension of NaBH₄ (7.57 g, 0.2 mol) in anhydrous THF (100 mL) is prepared in a separate flask and transferred to the dropping funnel.

-

The NaBH₄ suspension is added dropwise to the stirred ZnCl₂ solution over 30 minutes at room temperature.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The stirring is stopped, and the white precipitate of sodium chloride (NaCl) is allowed to settle.

-

The clear supernatant solution of Zn(BH₄)₂ in THF is carefully transferred to a dry storage bottle via a cannula under a nitrogen atmosphere.

-

The concentration of the solution can be determined by hydrolyzing an aliquot with dilute acid and measuring the volume of hydrogen gas evolved.

Chemoselective Reduction of an Aldehyde in the Presence of a Ketone

This protocol is a general procedure based on the work of Ranu.[7]

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (1.0 mmol)

-

Standardized solution of Zn(BH₄)₂ in THF (0.5 mmol)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a dry round-bottomed flask under a nitrogen atmosphere, a mixture of the aldehyde (1.0 mmol) and the ketone (1.0 mmol) is dissolved in anhydrous THF (10 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

The standardized solution of Zn(BH₄)₂ in THF (0.5 mmol) is added dropwise to the stirred solution.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 15-30 minutes), the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

-

The mixture is extracted with Et₂O (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography.

Diastereoselective Reduction of a β-Hydroxy Ketone

This protocol is based on the methodology developed by Oishi and Nakata.[6]

Materials:

-

β-Hydroxy ketone (1.0 mmol)

-

Standardized solution of Zn(BH₄)₂ in THF (1.5 mmol)

-

Anhydrous THF

-

Saturated aqueous sodium potassium tartrate solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The β-hydroxy ketone (1.0 mmol) is dissolved in anhydrous THF (10 mL) in a dry round-bottomed flask under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The standardized solution of Zn(BH₄)₂ in THF (1.5 mmol) is added dropwise to the stirred solution.

-

The reaction is stirred at -78 °C for 3-6 hours, with progress monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium potassium tartrate solution (10 mL).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The aqueous layer is extracted with EtOAc (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The diastereomeric ratio of the resulting diol can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product, which can then be purified by column chromatography.

Signaling Pathways and Experimental Workflows

Chelation-Controlled Reduction of a β-Hydroxy Ketone

The high syn-selectivity observed in the this compound reduction of β-hydroxy ketones is attributed to a chelation-controlled mechanism. The zinc cation coordinates to both the hydroxyl and carbonyl oxygen atoms, forming a rigid six-membered cyclic intermediate. This locks the conformation of the substrate and directs the hydride delivery from the less sterically hindered face, leading to the formation of the syn-diol.

Caption: Chelation-controlled reduction of a β-hydroxy ketone with this compound.

General Experimental Workflow for this compound Reductions

The following diagram illustrates a typical workflow for performing a reduction reaction using this compound.

Caption: A generalized experimental workflow for reductions using this compound.

Conclusion

From its origins in the foundational studies of borohydrides to its current status as a sophisticated tool for selective synthesis, this compound has demonstrated enduring value in the chemical sciences. Its unique combination of reactivity and selectivity, governed by the coordinating ability of the zinc cation, allows for a wide range of transformations that are often challenging with other reducing agents. For researchers in academia and industry, particularly in the field of drug development where precise control of stereochemistry is paramount, a thorough understanding of the historical development, scope, and practical application of this compound remains an invaluable asset.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Preparation of this compound solution , Hive Novel Discourse [chemistry.mdma.ch]

- 5. Synthesis and properties of this compound and its some derivatives [inis.iaea.org]

- 6. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 7. This compound - a reducing agent with high potential - Publications of the IAS Fellows [repository.ias.ac.in]

- 8. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. chemtube3d.com [chemtube3d.com]

- 12. americanelements.com [americanelements.com]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective Reduction of α-Methyl-β-hydroxy Ketones with this compound [jstage.jst.go.jp]

- 15. users.ox.ac.uk [users.ox.ac.uk]

An In-depth Technical Guide to the Solubility of Zinc Borohydride in Tetrahydrofuran (THF) and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc borohydride (B1222165) [Zn(BH₄)₂], a versatile and selective reducing agent in organic synthesis. The document details its solubility in tetrahydrofuran (B95107) (THF) and other common organic solvents, provides established experimental protocols for its preparation, and outlines a typical synthesis workflow.

Data Presentation: Solubility of Zinc Borohydride

The solubility of this compound is a critical parameter for its application in organic synthesis, dictating the choice of solvent for achieving homogeneous reaction conditions. While extensively used in ethereal solutions, detailed quantitative solubility data across a range of solvents and temperatures is not widely available in published literature. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of this compound in Tetrahydrofuran (THF) at Room Temperature

| Concentration (mol/L) | Notes |

| 0.66 M | Prepared from ZnCl₂ and a 2:1 molar ratio of NaBH₄. |

| 1.37 M | Prepared with an excess of NaBH₄, suggesting the formation of a more soluble species, potentially Na[Zn(BH₄)₃]. |

| 1.0 M | Commercially available solution concentration.[1] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Soluble | Commonly used for in situ preparation and reactions.[2][3] |

| Diethyl ether (Et₂O) | Slightly Soluble to Soluble | There are conflicting reports on its solubility. Some sources indicate it is soluble, while others suggest it is only slightly soluble or even insoluble.[2] |

| Dimethoxyethane (DME) | Soluble | Often used as an alternative to THF.[1][3] |

| Diglyme | Soluble | A higher-boiling ether solvent in which this compound is soluble.[2] |

| Dimethylformamide (DMF) | Soluble | Forms a complex with this compound, enhancing its stability.[2] |

| Dichloromethane | Soluble | A chlorinated solvent in which this compound is soluble.[2] |

| Toluene | Soluble | A non-polar aromatic solvent in which this compound is soluble.[2] |

It is important to note that this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] Its solutions in ethereal solvents are moderately stable.[1][3]

Experimental Protocols

This compound is typically prepared in situ for immediate use due to its reactivity. The following are detailed methodologies for its preparation in THF and diethyl ether.

Protocol 1: In Situ Preparation of this compound in Tetrahydrofuran (THF)

This protocol describes the synthesis of a this compound solution in THF from anhydrous zinc chloride and sodium borohydride.

Materials:

-

Anhydrous zinc chloride (ZnCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Schlenk flask or a two-necked round-bottom flask

-

Syringe and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Under a positive pressure of inert gas, add anhydrous zinc chloride to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to dissolve the zinc chloride.

-

In a separate flask, prepare a suspension of sodium borohydride (a slight excess, typically 2.1 equivalents) in anhydrous THF.

-

Slowly add the sodium borohydride suspension to the stirred solution of zinc chloride at room temperature.

-

The reaction mixture will become cloudy as insoluble sodium chloride (NaCl) precipitates.

-

Stir the mixture vigorously at room temperature for an extended period (literature suggests reaction times can vary, with some procedures stirring for up to 72 hours to ensure complete reaction).[3]

-

After stirring is complete, allow the white precipitate of NaCl to settle.

-

The clear supernatant solution of this compound in THF can be carefully transferred to another dry, inert-atmosphere flask via cannula or a syringe with a filter for immediate use.

Determination of Concentration: The concentration of the this compound solution can be determined by carefully quenching a known volume of the solution with a dilute acid (e.g., 2 M H₂SO₄) and measuring the volume of hydrogen gas evolved using a gas burette.

Protocol 2: In Situ Preparation of this compound in Diethyl Ether (Et₂O)

This protocol outlines the synthesis of a this compound solution in diethyl ether.

Materials:

-

Anhydrous zinc chloride (ZnCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Magnetic stirrer

-

Three-necked round-bottom flask equipped with a reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a dry three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas.

-

Place sodium borohydride in the flask and add anhydrous diethyl ether to create a suspension.

-

In the dropping funnel, prepare a solution of anhydrous zinc chloride in anhydrous diethyl ether.

-

Add the zinc chloride solution dropwise to the stirred suspension of sodium borohydride at room temperature.

-

After the addition is complete, continue stirring the reaction mixture. Some protocols suggest stirring overnight to ensure the reaction goes to completion.

-

Allow the solid sodium chloride precipitate to settle.

-

The clear ethereal solution of this compound can then be decanted or cannulated for use in subsequent reactions.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound in THF.

References

The Lewis Acidity of the Zinc Ion in Zinc Borohydride: A Technical Guide for Researchers

Abstract

Zinc borohydride (B1222165), Zn(BH₄)₂, is a versatile and selective reducing agent utilized in a myriad of organic syntheses. Its efficacy and, particularly, its chemoselectivity are not merely a function of the hydride-donating borohydride anions, but are intrinsically linked to the electrophilic character of the zinc(II) cation. This technical guide provides an in-depth exploration of the Lewis acidic nature of the zinc ion in Zn(BH₄)₂. It consolidates structural data, spectroscopic evidence, and computational analysis to elucidate the role of the zinc center in activating substrates and directing reaction pathways. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this reagent's reactivity to leverage its full potential in complex molecule synthesis.

Introduction

Metal borohydrides are a cornerstone of modern synthetic chemistry, offering a spectrum of reducing capabilities. Among these, zinc borohydride (Zn(BH₄)₂) has carved a unique niche due to its mildness, solubility in ethereal solvents, and remarkable selectivity.[1][2] Unlike harder alkali metal borohydrides such as NaBH₄, the reactivity of Zn(BH₄)₂ is significantly modulated by the central zinc ion. The Zn²⁺ ion, a d¹⁰ transition metal cation, functions as a soft Lewis acid.[3] This Lewis acidity is the cornerstone of Zn(BH₄)₂'s ability to coordinate with Lewis basic functional groups, most notably carbonyls, thereby activating them towards hydride attack and imparting a high degree of chemo-, regio-, and stereoselectivity to its reduction reactions.[2][3] This guide will delve into the fundamental aspects of this Lewis acidity, from the structural arrangement of the molecule to its tangible effects on synthetic transformations.

Synthesis and Structure of this compound

The preparation and isolation of pure, solvent-free Zn(BH₄)₂ can be challenging due to its thermal instability. However, it is commonly synthesized and used in situ or as a stable complex.

Synthesis Protocols

Protocol 1: Synthesis of a Zn(BH₄)₂/2NaCl Mixture

A widely used and stable form of this compound is prepared as a mixture with sodium chloride.[2]

-

Reagents: Anhydrous Zinc Chloride (ZnCl₂), Sodium Borohydride (NaBH₄), Dry Tetrahydrofuran (THF).

-

Procedure:

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and protected from light, add ZnCl₂ (5.452 g, 0.04 mol) and NaBH₄ (3.177 g, 0.084 mol) to 250 mL of dry THF.[2]

-

Stir the mixture vigorously at room temperature for 72 hours.[2]

-

After 72 hours, evaporate the solvent under reduced pressure.

-

The resulting grey solid is the Zn(BH₄)₂/2NaCl mixture (8.629 g, 100% yield), which can be stored and used for subsequent reactions.[2]

-

Protocol 2: Mechanochemical Synthesis

Solvent-free Zn(BH₄)₂ can be prepared via mechanochemical ball milling, a method often employed in materials science for hydrogen storage applications.

-

Reagents: Anhydrous Zinc Chloride (ZnCl₂), Sodium Borohydride (NaBH₄).

-

Procedure:

-

Combine ZnCl₂ and NaBH₄ in a planetary ball mill under an inert argon atmosphere.[4]

-

Mill the reactants for a specified duration. The product is a mixture of Zn(BH₄)₂ and NaCl.[4]

-

The resulting product can be characterized by X-ray Diffraction (XRD) and Fourier-Transform Infrared (FT-IR) Spectroscopy.[5]

-

Structural Elucidation

The definitive crystal structure of pure, unsolvated Zn(BH₄)₂ has been a subject of extensive computational study due to experimental challenges in its isolation. Theoretical calculations using Density Functional Theory (DFT) have been instrumental in predicting its most stable conformations.

-

Computational Predictions: DFT calculations have explored various possible crystal structures for Zn(BH₄)₂. Several low-energy polymorphic structures have been proposed, including tetragonal (I4₁22, I4m2), orthorhombic (Pmc21, F222), and P1 space groups.[6] The I4₁22 structure has been identified as a particularly stable phase at low temperatures.[6]

-

Structural Parameters: One predicted orthorhombic structure (space group Pmc21) has the following lattice parameters: a=4.118 Å, b=4.864 Å, c=7.916 Å.[5]

-

Bonding: Analysis of the electronic structure reveals a significant covalent character in the interaction between the zinc atom and the borohydride groups, distinguishing it from the more ionic nature of alkali metal borohydrides.[5] This covalent interaction is a manifestation of the Lewis acid-base pairing between Zn²⁺ and the H⁻ donors of the [BH₄]⁻ anion.

Below is a diagram illustrating the logical workflow for the synthesis and characterization of Zn(BH₄)₂.

Caption: Workflow for Zn(BH₄)₂ synthesis and characterization.

The Lewis Acidic Nature of the Zinc Ion

The defining characteristic that governs the unique reactivity of Zn(BH₄)₂ is the Lewis acidity of the Zn²⁺ center. This section explores the evidence for and implications of this property.

Theoretical Basis: A Soft Lewis Acid

According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the Zn²⁺ ion is classified as a soft Lewis acid, intermediate between hard acids like Li⁺ and Ca²⁺, and softer species.[3] This softness allows for favorable orbital overlap with soft Lewis bases, including the hydride ions in the [BH₄]⁻ groups and, crucially, the π-systems and lone pairs of organic substrates.

The interaction between the zinc ion and a Lewis basic substrate (e.g., a carbonyl oxygen) involves the acceptance of electron density from the substrate's highest occupied molecular orbital (HOMO) into a low-lying unoccupied orbital of the zinc center. This coordination polarizes and weakens the substrate's bonds (e.g., the C=O bond), rendering it more susceptible to nucleophilic attack by the hydride.

Role in Catalysis and Selectivity

The Lewis acidity of Zn²⁺ is directly responsible for the high degree of selectivity observed in reductions with Zn(BH₄)₂.

-

Coordination and Activation: The primary step in the reduction of a carbonyl compound is the coordination of the carbonyl oxygen to the zinc ion. This coordination enhances the electrophilicity of the carbonyl carbon.

-

Chemoselectivity: Zn(BH₄)₂ can selectively reduce aldehydes over ketones.[2] This is attributed to the greater steric accessibility of aldehydes for coordination to the zinc center and subsequent hydride delivery.

-

Regioselectivity: In the reduction of α,β-unsaturated carbonyl compounds, Zn(BH₄)₂ overwhelmingly favors 1,2-reduction to yield allylic alcohols, as opposed to 1,4-conjugate addition.[2] The coordination of the carbonyl oxygen to the zinc center directs the hydride transfer to the adjacent carbonyl carbon.

The proposed mechanism for the chemoselective reduction of an aldehyde in the presence of a ketone is depicted below.

Caption: Lewis acid activation in chemoselective carbonyl reduction.

Experimental Evidence and Applications

The practical utility of Zn(BH₄)₂'s Lewis acidity is demonstrated in its wide application for selective reductions. The following tables summarize quantitative data from various studies, showcasing the efficiency and selectivity of this reagent.

Data Presentation: Reduction of Carbonyl Compounds

Table 1: Reduction of Aldehydes with Zn(BH₄)₂/2NaCl [2] Conditions: Substrate (1 mmol), Zn(BH₄)₂/2NaCl (0.5 mmol), CH₃CN (3 mL), Room Temperature.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Benzyl alcohol | 1 | 94 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 2 | 98 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 1 | 95 |

| 4 | Cinnamaldehyde | Cinnamyl alcohol | 2 | 97 |

| 5 | Hexanal | 1-Hexanol | 5 | 93 |

Table 2: Reduction of Ketones with Zn(BH₄)₂/2NaCl [2] Conditions: Substrate (1 mmol), Zn(BH₄)₂/2NaCl (1.0 mmol), CH₃CN (3 mL), Room Temperature.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Acetophenone | 1-Phenylethanol | 60 | 93 |

| 2 | Benzophenone | Diphenylmethanol | 90 | 92 |

| 3 | Cyclohexanone | Cyclohexanol | 30 | 95 |

| 4 | Benzylideneacetone | 4-Phenyl-3-buten-2-ol | 40 | 96 |

Table 3: Chemoselective Reduction of an Aldehyde over a Ketone [2] Conditions: Benzaldehyde (1 mmol) + Acetophenone (1 mmol), Zn(BH₄)₂/2NaCl (0.5 mmol), CH₃CN, Room Temperature, 5 min.

| Substrate | Conversion (%) |

| Benzaldehyde | 100 |

| Acetophenone | 0 |

Key Experimental Protocols

Protocol 3: General Procedure for the Reduction of Aldehydes [2]

-

Reagents: Aldehyde, Zn(BH₄)₂/2NaCl mixture, Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a 10 mL round-bottomed flask, dissolve the aldehyde (1 mmol) in CH₃CN (3 mL).

-

Add the Zn(BH₄)₂/2NaCl solid (0.105 g, 0.5 mmol) to the solution with magnetic stirring at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-5 minutes), quench the reaction by adding 5 mL of distilled water and stir for 5 minutes.

-

Extract the mixture with CH₂Cl₂ (3 x 8 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by column chromatography if necessary.

-

Protocol 4: General Procedure for the 1,2-Reduction of α,β-Unsaturated Ketones [2]

-

Reagents: α,β-Unsaturated Ketone, Zn(BH₄)₂/2NaCl mixture, Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a 10 mL round-bottomed flask, dissolve the α,β-unsaturated ketone (e.g., benzylideneacetone, 0.146 g, 1 mmol) in CH₃CN (3 mL).

-

Add the Zn(BH₄)₂/2NaCl solid (0.210 g, 1 mmol) and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion (typically 40-60 minutes), add 5 mL of distilled water and stir for 5 minutes.

-

Extract the mixture with CH₂Cl₂ (3 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the corresponding allylic alcohol.

-

The experimental workflow for a typical reduction is outlined in the diagram below.

Caption: General experimental workflow for carbonyl reduction.

Conclusion

The Lewis acidic nature of the zinc ion is a pivotal feature of this compound's reactivity, elevating it from a simple hydride donor to a sophisticated and selective reducing agent. The ability of the Zn²⁺ center to coordinate with and activate Lewis basic functional groups is the fundamental principle behind its celebrated chemoselectivity and regioselectivity. Through a combination of structural analysis, computational modeling, and a wealth of synthetic applications, it is clear that the electrophilic character of the zinc ion is indispensable. A thorough understanding of this property allows chemists to rationally design synthetic routes and predict reaction outcomes with greater accuracy, making Zn(BH₄)₂ an invaluable tool in the synthesis of complex organic molecules.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 3. designer-drug.com [designer-drug.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solvent-Free Mechanochemical Synthesis of Zinc Borohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc borohydride (B1222165) (Zn(BH₄)₂) is a versatile reducing agent and a material of significant interest for chemical hydrogen storage due to its high hydrogen content (8.5 wt.%). Traditionally synthesized via solvent-based methods, recent advancements have highlighted mechanochemistry, specifically ball milling, as a superior alternative. This solvent-free approach offers a rapid, efficient, and environmentally friendly route to produce Zn(BH₄)₂. This guide provides a comprehensive overview of the mechanochemical synthesis of Zn(BH₄)₂, detailing the underlying reaction, experimental protocols, and key process parameters. It serves as a technical resource for researchers aiming to produce and utilize this compound in various applications, from organic synthesis to materials science.

Introduction

Zinc borohydride is a powerful and selective reducing agent used in organic synthesis.[1] Beyond its role in fine chemical production, it is recognized as a promising candidate for solid-state hydrogen storage, capable of releasing hydrogen upon thermal decomposition.[2][3] Conventional synthesis methods typically involve the metathesis reaction of a zinc halide (e.g., ZnCl₂) with an alkali metal borohydride in an ethereal solvent like THF or diethyl ether.[2][4] These methods, while effective, suffer from drawbacks such as long reaction times (up to 72 hours), the need for anhydrous solvents, and complex product separation procedures.[1][4]

Mechanochemical synthesis has emerged as a compelling green chemistry alternative.[5][6] This solid-state technique uses mechanical energy, typically from ball milling, to initiate chemical reactions in the absence of solvents.[6][7] For this compound, this process involves the high-energy milling of zinc chloride and sodium borohydride. The reaction is rapid, often achieving quantitative conversion in as little as 30 minutes, and yields the product as a solid mixture with an inert salt byproduct.[2] This guide details the core principles and practical execution of this solvent-free method.

Reaction Mechanism

The primary reaction for the mechanochemical synthesis of this compound is a solid-state metathesis (exchange) reaction between anhydrous zinc chloride (ZnCl₂) and sodium borohydride (NaBH₄). The balanced chemical equation is:

ZnCl₂ (s) + 2 NaBH₄ (s) → Zn(BH₄)₂ (s) + 2 NaCl (s)

During high-energy ball milling, the intimate mixing and repeated fracturing and cold-welding of the reactant particles provide the activation energy needed to drive the reaction. The final product is a solid mixture of this compound and sodium chloride.[3][8] For most applications as a reducing agent or for hydrogen storage studies, the inert NaCl byproduct does not need to be removed. Depending on the stoichiometry of the reactants, the formation of intermediate mixed-metal borohydrides such as NaZn(BH₄)₃ or NaZn₂(BH₄)₅ has also been reported.[9]

Experimental Protocols

This section outlines a generalized, detailed methodology for the solvent-free synthesis of this compound based on established laboratory procedures.

3.1. Materials and Equipment

-

Reactants: Anhydrous Zinc Chloride (ZnCl₂, ≥98% purity), Sodium Borohydride (NaBH₄, ≥98% purity).

-

Milling Equipment: Planetary ball mill or a high-energy shaker mill (e.g., Spex mill).

-

Milling Vessels: Hardened steel or stainless steel vials and milling balls.

-

Inert Atmosphere: An argon or nitrogen-filled glovebox is mandatory for all handling operations to prevent hydrolysis of the reactants and product.

3.2. Synthesis Procedure

-

Preparation: Ensure all reactants are dry. If necessary, dry ZnCl₂ under vacuum before use. All equipment (milling vials, balls, spatulas) must be thoroughly cleaned and dried.

-

Handling: Transfer the required amounts of ZnCl₂ and NaBH₄ into the glovebox.

-

Loading the Vial: Weigh the reactants in a 1:2 molar ratio of ZnCl₂ to NaBH₄. Load the powder mixture into the milling vial along with the milling balls. A typical ball-to-powder mass ratio is between 10:1 and 40:1.

-

Milling: Securely seal the vial inside the glovebox. Remove the vial and place it in the ball mill.

-

Execution: Mill the mixture for a duration ranging from 30 minutes to 4 hours.[2][10] The optimal time depends on the mill's energy and the desired conversion.

-

Product Recovery: After milling, return the vial to the glovebox before opening. The resulting fine, greyish powder is a mixture of Zn(BH₄)₂ and NaCl and is ready for characterization or use.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the mechanochemical synthesis of this compound.

| Reactants | Molar Ratio (ZnCl₂:MBH₄) | Milling Time | Key Findings and Characterization | Reference |

| ZnCl₂, NaBH₄ | 1:2 | 30 min | Quantitative formation of Zn(BH₄)₂ confirmed by XRD. | [2] |

| ZnCl₂, NaBH₄ | 1:2 | 4 hours | Synthesis of Zn(BH₄)₂ confirmed by FT-IR. Product used for hydrogen release studies. | [10] |

| ZnCl₂, NaBH₄ | 1:2 | Not Specified | Product melts at ~85°C and decomposes between 85°C and 140°C, releasing H₂ and B₂H₆. | [3][8] |

| ZnCl₂, NaBH₄ | 1:1, 1:1.5, 1:2, 1:2.5 | Not Specified | Formation of mixed-metal borohydrides (NaZn₂(BH₄)₅, NaZn(BH₄)₃) observed depending on reactant ratios. | [9][11] |

| MCln, LiBH₄ | 1:n | Not Specified | General method for synthesizing various metal borohydrides, including Zn(BH₄)₂, via mechanochemistry. | [3] |

Characterization Methods

To confirm the successful synthesis and purity of the product, the following analytical techniques are essential:

-

Powder X-ray Diffraction (XRD): Used to identify the crystalline phases in the post-milling mixture. A successful synthesis is indicated by the disappearance of reactant peaks (ZnCl₂, NaBH₄) and the appearance of peaks corresponding to Zn(BH₄)₂ and NaCl.[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present. The formation of this compound is confirmed by the appearance of characteristic vibrational modes (stretching and bending) of the borohydride anion ([BH₄]⁻).[8][10]

-

Thermal Analysis (DSC, TGA-MS): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are used to study the thermal stability of the product. These analyses reveal the melting point (~85°C) and decomposition temperatures (85-140°C) and identify the gaseous species (H₂ and diborane, B₂H₆) released during decomposition.[2][3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between key synthesis parameters.

Caption: Experimental workflow for mechanochemical synthesis.

Caption: Key parameters influencing the synthesis outcome.

Conclusion

The mechanochemical synthesis of this compound represents a significant advancement over traditional solvent-based methods. It is a rapid, efficient, scalable, and environmentally friendly process that yields a high-purity product mixture suitable for direct use in many applications. By carefully controlling key parameters such as milling time, energy, and reactant stoichiometry, researchers can reliably produce Zn(BH₄)₂ for use as a potent reducing agent in drug development and organic synthesis or as a high-capacity material for chemical hydrogen storage. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this modern synthetic technique.

References

- 1. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Preparation of Zn(BH4) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. americanelements.com [americanelements.com]

- 8. DSpace at KIST: Mechanochemical synthesis and thermal decomposition of this compound [pubs.kist.re.kr]

- 9. filinchuk.com [filinchuk.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Coordination Chemistry and Complexes of Zinc Borohydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of zinc borohydride (B1222165), a versatile and selective reducing agent with significant applications in organic synthesis and materials science. We will delve into its synthesis, structural characteristics, reactivity, and the properties of its coordination complexes, presenting quantitative data in structured tables and detailing experimental protocols for key reactions.

Introduction to Zinc Borohydride

This compound, Zn(BH₄)₂, is a unique reducing agent that stands out due to the soft Lewis acidic nature of the Zn²⁺ ion and its excellent coordinating ability. These properties impart high selectivity in hydride transfer reactions, making it a valuable tool for modern synthetic organic chemistry. Unlike the more common sodium borohydride, which has poor solubility in many organic solvents, this compound and its complexes are often soluble in aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dimethyl ether (DME).

The reactivity and stability of this compound can be significantly modulated through the formation of coordination complexes with various ligands, particularly those containing nitrogen and phosphorus donor atoms. These complexes not only enhance its stability but also fine-tune its reductive properties, allowing for highly specific chemical transformations.

Synthesis of this compound and its Complexes

The preparation of this compound is typically achieved through metathesis reactions involving a zinc halide and an alkali metal borohydride. Both solvent-based and mechanochemical methods are employed.

2.1. Solvent-Based Synthesis of this compound

A common laboratory preparation involves the reaction of zinc chloride (ZnCl₂) with sodium borohydride (NaBH₄) in an ethereal solvent, most frequently THF.

Experimental Protocol: Synthesis of a this compound Solution in THF

-

Anhydrous zinc chloride is dissolved in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

A stoichiometric amount of sodium borohydride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature.

-

The reaction mixture is stirred for a specified period (e.g., 72 hours) to ensure complete reaction.

-

The resulting precipitate of sodium chloride (NaCl) is allowed to settle.

-

The clear supernatant solution of Zn(BH₄)₂ in THF is carefully transferred to a separate, dry, nitrogen-flushed flask via cannula.

-

The concentration of the resulting solution can be determined by hydrolyzing an aliquot with a known excess of acid and measuring the volume of hydrogen gas evolved.

The overall reaction is as follows: ZnCl₂ + 2 NaBH₄ → Zn(BH₄)₂ + 2 NaCl

2.2. Mechanochemical Synthesis

Mechanochemical synthesis, or ball milling, offers a solvent-free alternative for the preparation of this compound. This method is environmentally friendly and can lead to the formation of different polymorphs or complexes.

Experimental Protocol: Mechanochemical Synthesis of this compound

-

Anhydrous zinc chloride and sodium borohydride are placed in a hardened steel vial with steel balls under an inert atmosphere.

-

The vial is sealed and placed in a planetary ball mill.

-

The mixture is milled at a specific speed and for a set duration (e.g., 30 minutes).

-

The resulting solid mixture contains this compound and sodium chloride.

-

This compound can be extracted from the mixture using a suitable solvent like diethyl ether.

2.3. Synthesis of this compound Complexes

The stabilization of this compound can be achieved by forming complexes with various ligands. A notable example is the complex with ethylenediamine (B42938) (en).

Experimental Protocol: Synthesis of this compound Ethylenediamine Complex

-

A solution of this compound in diethyl ether is prepared.

-

Ethylenediamine is added dropwise to the stirred solution at room temperature.

-

The resulting precipitate, the this compound ethylenediamine complex, is collected by filtration.

-

The solid is washed with diethyl ether and dried under vacuum.

The stoichiometry of the resulting complex (e.g., Zn(en)₃(BH₄)₂ or Zn(en)₄(BH₄)₂) can be controlled by the molar ratio of the reactants.

Structural Properties and Characterization

The structure of this compound and its complexes has been investigated using various techniques, including X-ray diffraction (XRD) and spectroscopic methods.

3.1. Crystal Structure

Anhydrous this compound possesses a polymeric structure. Its complexes, however, often exhibit discrete molecular structures. For instance, the crystal structure of Zn(en)₃(BH₄)₂ has been determined by synchrotron radiation powder X-ray diffraction.

3.2. Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing this compound complexes.

-

IR Spectroscopy: The B-H stretching vibrations in the borohydride anion are sensitive to its coordination mode. In the free BH₄⁻ ion, the B-H stretching vibration appears as a single sharp band. Upon coordination to a metal center, this band splits into multiple bands, providing information about the coordination geometry.

-

NMR Spectroscopy: ¹¹B and ¹H NMR spectroscopy can provide insights into the structure and dynamics of this compound complexes in solution.

| Compound | Technique | Key Observations | Reference |

| Zn(BH₄)₂ | FT-IR | Shows characteristic B-H stretching and bending modes. | |

| Zn(en)₃(BH₄)₂ | SR-PXD | Crystal structure determined. | |

| Tp*Zn(κ²-BH₄) | IR, NMR | Compared with analogous closed-shell borohydride complexes. |

Tp* = hydrotris(3,5-dimethylpyrazolyl)borate

Reactivity and Applications in Organic Synthesis

This compound is a highly selective reducing agent, valued for its ability to chemoselectively reduce various functional groups.

4.1. Chemoselectivity

One of the most significant features of this compound is its ability to selectively reduce aldehydes in the presence of ketones. This selectivity is attributed to the greater steric accessibility of aldehydes.

Table 1: Competitive Reduction of Aldehydes and Ketones with Zn(BH₄)₂

| Substrate 1 | Substrate 2 | Molar Ratio of Zn(BH₄)₂ | Solvent | Time | Conversion of Substrate 1 (%) | Conversion of Substrate 2 (%) |

| Benzaldehyde | Acetophenone | 0.5 | CH₃CN | 5 min | >95 | <5 |

Data compiled from qualitative descriptions in the literature.

4.2. Regioselectivity

This compound is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols, minimizing the competing 1,4-conjugate addition.

4.3. Diastereoselectivity

In substrates containing a chelating group, such as β-hydroxy ketones, this compound can exhibit high diastereoselectivity. This is due to the formation of a rigid cyclic intermediate that directs the hydride attack from the less hindered face.

Experimental Protocol: Reduction of an Aldehyde with Zn(BH₄)₂/2NaCl

-

A solution of the aldehyde (1 mmol) is prepared in acetonitrile (B52724) (3 mL) in a round-bottomed flask equipped with a magnetic stirrer.

-

The Zn(BH₄)₂/2NaCl system (0.5 mmol) is added to the solution.

-

The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of distilled water (5 mL) and stirred for 5 minutes.

-

The aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding alcohol.

This compound in Hydrogen Storage

This compound has attracted attention as a potential material for hydrogen storage due to its high hydrogen content (8.5 wt%). However, its practical application is hindered by its low thermal stability and the release of diborane (B8814927) (B₂H₆) along with hydrogen upon decomposition.

Thermal Decomposition:

Zn(BH₄)₂ melts at approximately 85 °C and decomposes to produce hydrogen and diborane between 85 and 140 °C. The decomposition reaction is endothermic.

The formation of stable coordination complexes, for instance with ethylenediamine, can alter the decomposition pathway to favor the release of hydrogen over diborane. The Zn(BH₄)₂-en (1:2) composite releases up to 8 wt% of hydrogen at 135 °C.

Table 2: Decomposition Properties of this compound and its Complexes

| Compound | Decomposition Temperature (°C) | Major Gaseous Products | Hydrogen Release (wt%) |

| Zn(BH₄)₂ | 85 - 140 | H₂, B₂H₆ | - |

| Zn(BH₄)₂-en (1:1) | 110 | H₂ | 5 |

| Zn(BH₄)₂-en (1:2) | 135 | H₂ | 8 |

Data compiled from the literature.

Conclusion

The coordination chemistry of this compound is a rich and expanding field. Its unique reactivity and selectivity make it a powerful tool in organic synthesis. The ability to modify its properties through the formation of coordination complexes opens up new avenues for the development of tailored reducing agents and advanced materials, particularly in the context of hydrogen storage. Further research into the synthesis and characterization of novel this compound complexes will undoubtedly lead to new and exciting applications in chemistry and materials science.

Methodological & Application

Application Notes and Protocols: Selective Reduction of Aldehydes over Ketones with Zinc Borohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc borohydride (B1222165) (Zn(BH₄)₂) is a versatile and highly selective reducing agent in organic synthesis. Its utility is marked by the Lewis acidic nature of the zinc cation, which enhances the hydride-donating ability of the borohydride moiety and allows for a high degree of chemoselectivity.[1] One of the most valuable applications of zinc borohydride is the selective reduction of aldehydes in the presence of ketones. This selectivity is primarily attributed to the greater steric accessibility of aldehydes compared to the more hindered environment of ketones.[1] This characteristic makes this compound an indispensable tool in complex molecule synthesis where the differential reactivity of carbonyl functionalities is paramount.

This document provides detailed application notes and experimental protocols for the selective reduction of aldehydes over ketones using this compound, often in modified forms such as with sodium chloride or charcoal to enhance stability and reactivity.[2]

Data Presentation

The chemoselective reduction of aldehydes in the presence of ketones using a this compound system is highly effective. In competitive reduction experiments, where an equimolar mixture of an aldehyde and a ketone is subjected to the reducing agent, the aldehyde is preferentially reduced.

Table 1: Competitive Reduction of Benzaldehyde (B42025) and Acetophenone (B1666503) with Zn(BH₄)₂/2NaCl [2]

| Entry | Molar Ratio (Aldehyde:Ketone:Zn(BH₄)₂/2NaCl) | Time (min) | Benzaldehyde Conversion (%) | Acetophenone Conversion (%) |

| 1 | 1:1:0.5 | 5 | 100 | 0 |

| 2 | 1:1:1 | 10 | 100 | 20 |

Reaction Conditions: Acetonitrile (CH₃CN) as solvent at room temperature.

Table 2: Selective Reduction of Various Aldehydes in the Presence of Ketones with Zn(BH₄)₂/Charcoal

| Entry | Aldehyde | Ketone | Molar Ratio (Aldehyde:Ketone:Zn(BH₄)₂:Charcoal) | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) |

| 1 | Benzaldehyde | Acetophenone | 1:1:0.5:1 | 5 | 100 | 0 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 1:1:0.5:1 | 10 | 98 | 0 |

| 3 | Cinnamaldehyde | Benzophenone | 1:1:0.5:1 | 8 | 100 | 0 |

Reaction Conditions: Tetrahydrofuran (THF) as solvent at room temperature.

Experimental Protocols

Protocol 1: Preparation of Zn(BH₄)₂/2NaCl Reagent

This protocol describes the preparation of a stable this compound-sodium chloride complex.

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Sodium Borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottomed flask (500 mL) with a magnetic stirrer bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a 500 mL round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous zinc chloride (5.452 g, 0.04 mol) and sodium borohydride (3.177 g, 0.084 mol).[2]

-

Add 250 mL of dry THF to the flask.[2]

-

Stir the mixture vigorously at room temperature for 72 hours.[2] The long reaction time is necessary due to the heterogeneous nature of the reaction.[3]

-

After 72 hours, stop the stirring and allow the solid (NaCl) to settle.

-

The resulting grey solid, Zn(BH₄)₂/2NaCl (8.629 g, 100%), can be obtained after evaporation of the solvent.[2] Alternatively, the clear supernatant containing the dissolved reagent can be carefully transferred via cannula to another flask for immediate use.

Protocol 2: Selective Reduction of an Aldehyde in the Presence of a Ketone using Zn(BH₄)₂/2NaCl

This protocol details the competitive reduction of benzaldehyde over acetophenone.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Zn(BH₄)₂/2NaCl reagent (prepared as in Protocol 1)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottomed flask (10 mL) with a magnetic stirrer bar

-

Thin Layer Chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a 10 mL round-bottomed flask, prepare a solution of benzaldehyde (0.106 g, 1 mmol) and acetophenone (0.121 g, 1 mmol) in 3 mL of acetonitrile.[2][4]

-

To this solution, add Zn(BH₄)₂/2NaCl (0.105 g, 0.5 mmol).[2][4]

-

Monitor the reaction progress by TLC (eluent: Hexane/EtOAc, 10:1).[2][4]

-

After 5 minutes, quench the reaction by adding 5 mL of distilled water and continue stirring for an additional 5 minutes.[2][4]

-

Dry the combined organic layers over anhydrous sodium sulfate.[2][4]

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Analyze the crude product to determine the conversion of the aldehyde and ketone. If necessary, purify the product by column chromatography on silica gel.[2]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols [scielo.org.za]

- 3. Sciencemadness Discussion Board - Preparation of Zn(BH4) - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. journals.co.za [journals.co.za]

Application Notes and Protocols for the Chemoselective Reduction of Carbonyl Compounds Using Zinc Borohydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoselective reduction of carbonyl compounds utilizing zinc borohydride (B1222165) (Zn(BH₄)₂). This reagent offers unique selectivity, particularly in the reduction of aldehydes in the presence of ketones and the 1,2-reduction of α,β-unsaturated carbonyl systems.

Introduction